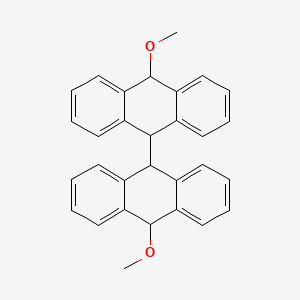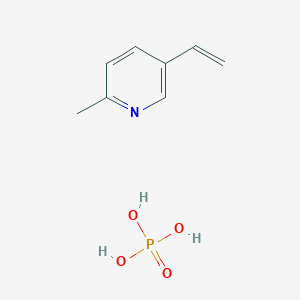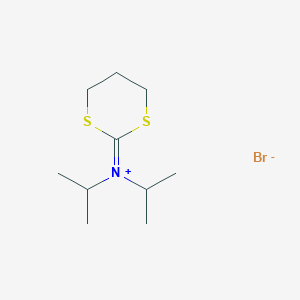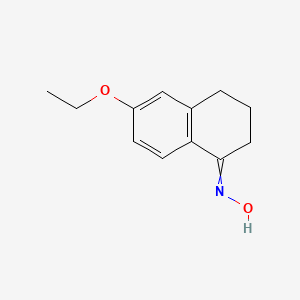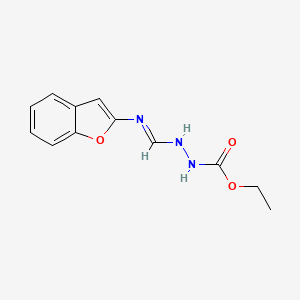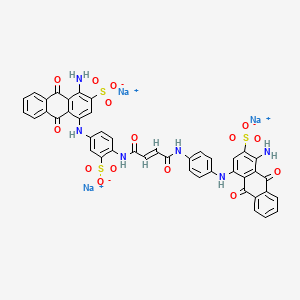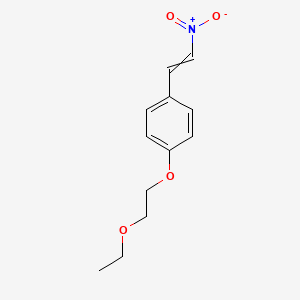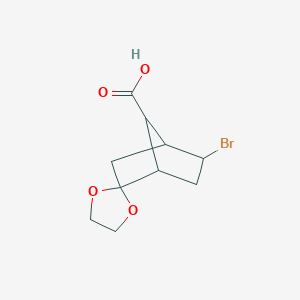![molecular formula C8H8Br2 B14476355 3,4-Dibromobicyclo[3.2.1]octa-2,6-diene CAS No. 65824-27-3](/img/structure/B14476355.png)
3,4-Dibromobicyclo[3.2.1]octa-2,6-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dibromobicyclo[321]octa-2,6-diene is a unique organic compound characterized by its bicyclic structure and the presence of two bromine atoms at the 3 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromobicyclo[3.2.1]octa-2,6-diene typically involves the bromination of bicyclo[3.2.1]octa-2,6-diene. This reaction is carried out using bromine (Br2) in an inert solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3) at low temperatures to control the reaction rate and prevent over-bromination .
Industrial Production Methods: While specific industrial production methods for 3,4-Dibromobicyclo[32This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of bromine and other hazardous reagents .
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Dibromobicyclo[3.2.1]octa-2,6-diene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to form bicyclo[3.2.1]octa-2,6-diene by using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can be performed using agents like potassium permanganate (KMnO4) to introduce functional groups at the brominated positions.
Common Reagents and Conditions:
Substitution: Nucleophiles like NaOH or NH3 in aqueous or alcoholic solutions.
Reduction: LiAlH4 in anhydrous ether.
Oxidation: KMnO4 in acidic or neutral conditions.
Major Products:
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Regeneration of the parent bicyclo[3.2.1]octa-2,6-diene.
Oxidation: Formation of diols or carboxylic acids depending on the reaction conditions.
Applications De Recherche Scientifique
3,4-Dibromobicyclo[3.2.1]octa-2,6-diene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and in studying reaction mechanisms.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential in drug development due to its unique structure.
Industry: Utilized in the synthesis of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 3,4-Dibromobicyclo[3.2.1]octa-2,6-diene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms at the 3 and 4 positions make the compound highly reactive, allowing it to participate in various substitution and addition reactions. These reactions often proceed through the formation of carbocation intermediates, which can then undergo further transformations .
Comparaison Avec Des Composés Similaires
2,4-Dibromobicyclo[3.2.1]octane: Similar structure but different bromination pattern.
Bicyclo[3.2.1]octa-2,6-diene: Parent compound without bromine atoms.
3,4-Dichlorobicyclo[3.2.1]octa-2,6-diene: Chlorine atoms instead of bromine.
Uniqueness: 3,4-Dibromobicyclo[3.2.1]octa-2,6-diene is unique due to the presence of bromine atoms, which significantly influence its reactivity and potential applications. The bromine atoms make it more reactive towards nucleophiles and electrophiles compared to its non-brominated or chlorinated analogs.
Propriétés
Numéro CAS |
65824-27-3 |
|---|---|
Formule moléculaire |
C8H8Br2 |
Poids moléculaire |
263.96 g/mol |
Nom IUPAC |
3,4-dibromobicyclo[3.2.1]octa-2,6-diene |
InChI |
InChI=1S/C8H8Br2/c9-7-4-5-1-2-6(3-5)8(7)10/h1-2,4-6,8H,3H2 |
Clé InChI |
FBVJWNVLZGIMKU-UHFFFAOYSA-N |
SMILES canonique |
C1C2C=CC1C(C(=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(2-Cyanoethylsulfanyl)propylsulfanyl]propanenitrile](/img/structure/B14476276.png)
![(8R,9S,10S,14S)-10,13-Dimethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-hexadecahydro-2'H-spiro[cyclopenta[a]phenanthrene-17,3'-furan]](/img/structure/B14476280.png)
![2-[(E)-(5-methyl-1,3,4-thiadiazol-2-yl)iminomethyl]phenol](/img/structure/B14476287.png)
